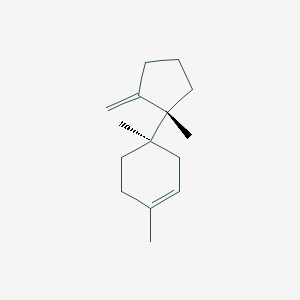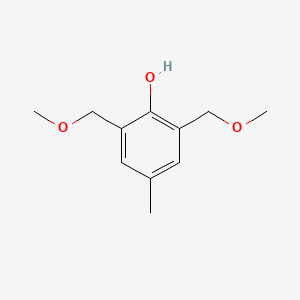![molecular formula C12H16O3 B14694079 1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone CAS No. 33538-82-8](/img/structure/B14694079.png)
1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone is an organic compound with the molecular formula C12H16O3 It is a derivative of acetophenone, featuring a hydroxypropyl group and a methoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyacetophenone and 3-chloropropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 4-methoxyacetophenone is reacted with 3-chloropropanol in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-[3-(3-Carboxypropyl)-4-methoxyphenyl]ethanone.
Reduction: Formation of 1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Hydroxyphenyl)ethanone: A similar compound with a hydroxy group instead of a hydroxypropyl group.
3-Acetylphenol: Another related compound with a hydroxyl group in the meta position.
3-Hydroxyphenylethanone: A compound with a similar structure but different functional groups.
Uniqueness
1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone is unique due to the presence of both a hydroxypropyl and a methoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
33538-82-8 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-[3-(3-hydroxypropyl)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C12H16O3/c1-9(14)10-5-6-12(15-2)11(8-10)4-3-7-13/h5-6,8,13H,3-4,7H2,1-2H3 |
Clave InChI |
ZSXVLYYDTZYZCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


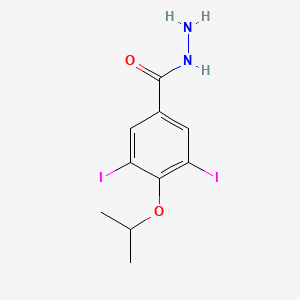


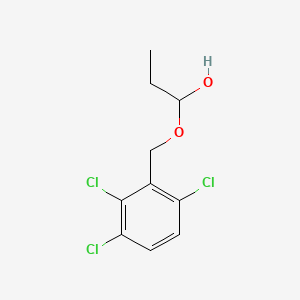

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
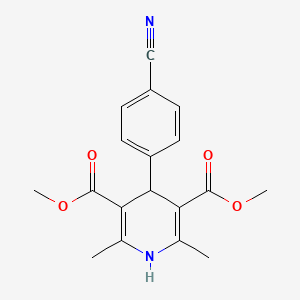
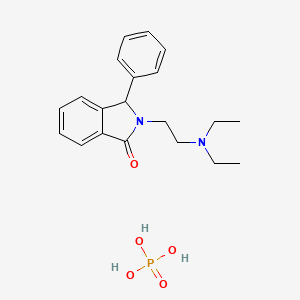
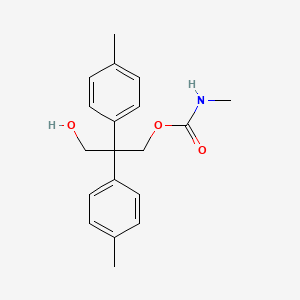

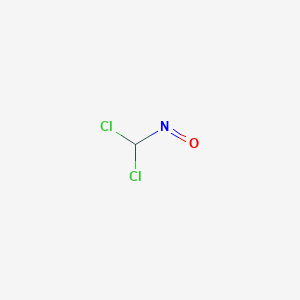
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
